molecular formula C11H9FN2O2 B1451563 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one CAS No. 1204297-95-9

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one

Cat. No.: B1451563
CAS No.: 1204297-95-9
M. Wt: 220.2 g/mol
InChI Key: RCOLPEQBJVRYOP-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7(15)6-10-13-11(14-16-10)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOLPEQBJVRYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC(=NO1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 4-fluorobenzohydrazide with ethyl acetoacetate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Notable applications include:

Anticancer Activity

Research has indicated that 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one possesses significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
HeLa (Cervical Cancer)3.8Cell cycle arrest
A549 (Lung Cancer)6.0Inhibition of kinase activity

These findings suggest that the compound may serve as a lead compound for the development of new anticancer therapies.

Anti-Diabetic Properties

In addition to its anticancer effects, the compound has been investigated for its anti-diabetic potential. Studies involving genetically modified models have shown that it can significantly lower glucose levels, indicating its efficacy as a potential anti-diabetic agent.

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on MCF-7 Cells : Treatment with the compound resulted in a substantial decrease in cell viability and an increase in apoptotic markers after 24 hours.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls, suggesting systemic efficacy.
  • Pharmacokinetics : Research indicates favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

Applications in Other Fields

Beyond medicinal applications, compounds containing the oxadiazole moiety are also explored for their utility in:

  • Agricultural Chemistry : Potential use as pesticides or herbicides due to their biological activity.
  • Material Science : Applications in developing heat-resistant polymers and fluorescent materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. For example, it may inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death.

Comparison with Similar Compounds

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different scientific fields.

Biological Activity

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazole derivatives are known for their potential as therapeutic agents against various diseases, including cancer, inflammation, and infections. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

The molecular formula of this compound is C11H10FN3OC_{11}H_{10}FN_3O, with a molecular weight of approximately 221.21 g/mol. The presence of the fluorine atom and the oxadiazole ring contributes to its unique chemical properties and biological activity.

Research indicates that oxadiazole derivatives exhibit a variety of mechanisms through which they exert their biological effects:

  • Anticancer Activity : Many studies have shown that oxadiazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. They often act by targeting specific pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), contributing to their anti-inflammatory properties.
  • Antimicrobial Properties : The oxadiazole scaffold has been associated with antimicrobial activity against various pathogens, including bacteria and fungi.

Anticancer Activity

A study highlighted the effectiveness of similar oxadiazole derivatives against a range of cancer cell lines. For instance, a derivative with a similar structure showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer-derived cell lines .

Cell LineIC50 (µM)
Human Colon Adenocarcinoma92.4
Human Gastric Carcinoma85.0
Human Lung Adenocarcinoma78.0
Human Melanoma90.0

Anti-inflammatory Activity

In vivo studies have demonstrated that oxadiazole derivatives can significantly reduce edema in animal models when compared to standard anti-inflammatory drugs like indomethacin .

TreatmentEdema Inhibition (%)
Oxadiazole Derivative82.3
Indomethacin48.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli10

Case Studies

  • Study on Anticancer Effects : In a recent investigation into the anticancer properties of oxadiazole derivatives, researchers synthesized several compounds and tested them against various cancer cell lines. One derivative exhibited significant cytotoxicity with an IC50 value as low as 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating high potency .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of oxadiazole derivatives in a carrageenan-induced paw edema model in rats. The results showed that these compounds could effectively reduce inflammation, suggesting their potential as therapeutic agents for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one
Reactant of Route 2
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1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one

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